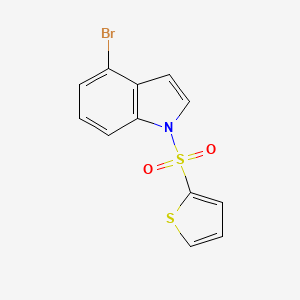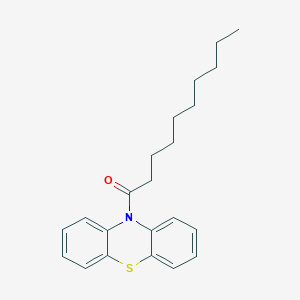![molecular formula C15H23NO2 B15344035 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol CAS No. 2207-83-2](/img/structure/B15344035.png)
4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol is a chemical compound with the molecular formula C15H23NO2 It is known for its unique structure, which includes a cyclohexylamino group attached to a hydroxypropylphenol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol typically involves the reaction of cyclohexylamine with a suitable precursor, such as a hydroxypropylphenol derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Cyclohexylamine and a hydroxypropylphenol derivative.
Reaction Conditions: Solvent (ethanol or methanol), heating (typically around 60-80°C).
Procedure: The reactants are mixed and heated under reflux conditions until the reaction is complete. The product is then isolated and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The phenolic hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amine derivatives.
Substitution Products: Ethers or esters.
Applications De Recherche Scientifique
4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol involves its interaction with specific molecular targets. The cyclohexylamino group can interact with various receptors or enzymes, potentially inhibiting their activity. The hydroxyl group may also play a role in binding to active sites or facilitating the compound’s overall activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol can be compared to other similar compounds, such as:
- 4-[2-(Cyclohexylamino)-1-hydroxyethyl]phenol
- 4-[2-(Cyclohexylamino)-1-hydroxybutyl]phenol
These compounds share a similar core structure but differ in the length and nature of the hydroxyalkyl chain. The unique properties of this compound, such as its specific binding affinity and reactivity, make it distinct and valuable for various applications.
Propriétés
Numéro CAS |
2207-83-2 |
|---|---|
Formule moléculaire |
C15H23NO2 |
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
4-[2-(cyclohexylamino)-1-hydroxypropyl]phenol |
InChI |
InChI=1S/C15H23NO2/c1-11(16-13-5-3-2-4-6-13)15(18)12-7-9-14(17)10-8-12/h7-11,13,15-18H,2-6H2,1H3 |
Clé InChI |
RVCFDYFCYVBHKW-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=CC=C(C=C1)O)O)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


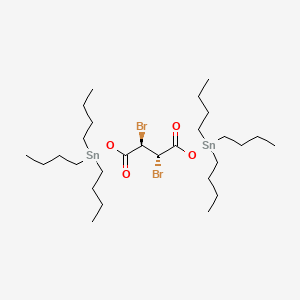

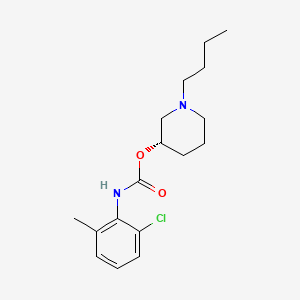
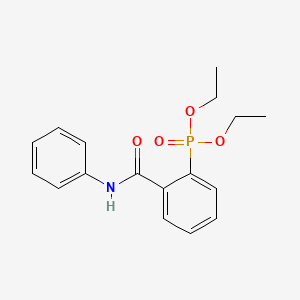
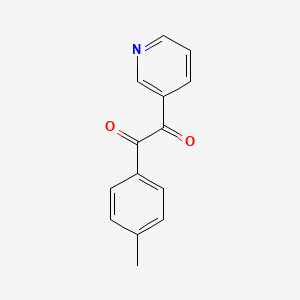


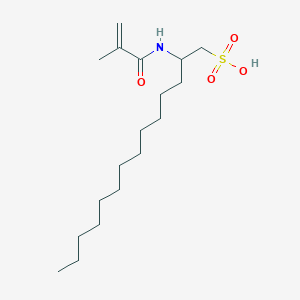
![Dimethyl-[2-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethyl]azanium;chloride](/img/structure/B15344000.png)

![{4-(Benzylamino)-3-[(tert-butoxycarbonyl)amino]-4-oxobutyl}(dimethyl)sulfanium iodide](/img/structure/B15344015.png)
